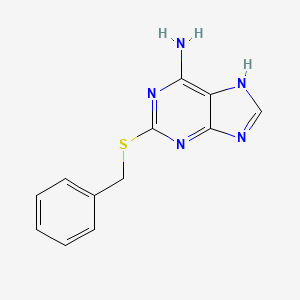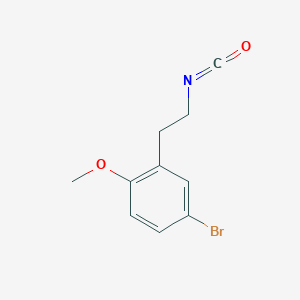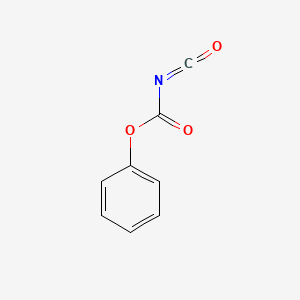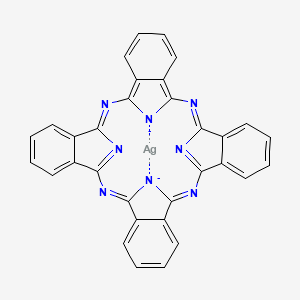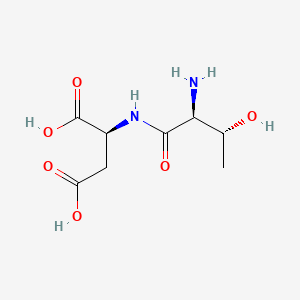
Thr-Asp
Vue d'ensemble
Description
The compound L-threonyl-L-aspartic acid is a dipeptide formed from the amino acids L-threonine and L-aspartic acid . It is commonly referred to as Thr-Asp in scientific literature. This dipeptide is significant in various biological processes and has been studied for its role as a metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-threonyl-L-aspartic acid typically involves the coupling of L-threonine and L-aspartic acid using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-threonyl-L-aspartic acid may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to yield the desired dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-threonyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone.
Reduction: The carboxyl groups of L-aspartic acid can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
L-threonyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in metabolic pathways and as a building block for larger peptides and proteins.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-threonyl-L-aspartic acid involves its incorporation into metabolic pathways where it can act as a substrate or intermediate. It interacts with various enzymes and receptors, influencing biochemical processes such as protein synthesis and degradation. The molecular targets include enzymes involved in peptide bond formation and hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-alanyl-L-aspartic acid
- L-threonyl-L-glutamic acid
- L-seryl-L-aspartic acid
Uniqueness
L-threonyl-L-aspartic acid is unique due to the presence of both a hydroxyl group and a carboxyl group, which allows it to participate in a wide range of chemical reactions. Its specific combination of L-threonine and L-aspartic acid residues also imparts distinct biochemical properties compared to other dipeptides .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(11)6(9)7(14)10-4(8(15)16)2-5(12)13/h3-4,6,11H,2,9H2,1H3,(H,10,14)(H,12,13)(H,15,16)/t3-,4+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJRKAVLALBQB-IWGUZYHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108320-97-4 | |
| Record name | L-Threonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108320-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the "Thr-Asp" sequence act as a recognition site for enzymes?
A1: Yes, research suggests that the "this compound" sequence can be a target for specific enzymes. For instance, thrombin, an enzyme involved in blood clotting, can cleave peptides at the "Arg-Ser" bond. One study utilized a peptide sequence containing "Leu-Arg-Ser-Lys-Ser-Arg-Ser-Phe-Gln-Val-Ser-Asp-Glu-Gln-Tyr-Pro-Asp-Ala-Thr-Asp-Glu," where thrombin cleaved between Arg168 and Ser169 [].
Q2: How does the presence of "this compound" within a peptide influence its interaction with integrins?
A2: The "Leu-Asp-Thr" (LDT) sequence, found within the larger "this compound" motif, plays a crucial role in the binding of α4β7 integrin to its ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1). This interaction is critical for the development of mucosal immune responses and is implicated in conditions like inflammatory bowel disease. Cyclic hexapeptides designed around the LDT sequence demonstrated potent and selective antagonism of α4β7 integrin, highlighting the importance of this sequence for integrin binding [].
Q3: Does the "this compound" sequence play a role in the function of the protein Gasdermin D (GSDMD)?
A3: Yes, the "Phe-Leu-Thr-Asp" (FLTD) sequence within GSDMD is recognized and cleaved by inflammatory caspases, key enzymes in the inflammatory response. This cleavage is crucial for GSDMD's role in pyroptosis, a form of programmed cell death. The study highlights the importance of the FLTD sequence for GSDMD activation and its potential as a target for modulating inflammatory responses [].
Q4: What is the molecular formula and weight of the "this compound" dipeptide?
A4: The molecular formula of "this compound" is C8H14N2O6. Its molecular weight is 234.20 g/mol.
Q5: What spectroscopic techniques have been used to characterize peptides containing "this compound"?
A5: Various spectroscopic techniques have been employed, including: * Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure and dynamics of peptides in solution. One study used 1H-NMR to analyze the conformation of cyclic pentapeptides containing "this compound" and observed the influence of D-amino acid substitutions on β-turn formation [, ]. * Circular Dichroism (CD) Spectroscopy: Provides insights into the secondary structure of peptides. This technique was used to study the impact of glycosylation on the conformation of peptides derived from rat epididymal cysteine-rich secretory protein-1 (Crisp-1) containing the "this compound" sequence []. * UV-Vis Spectroscopy: Useful for studying metal ion binding to peptides. This technique was utilized to investigate the interaction of copper(II) and zinc(II) with the tetrapeptide Gly-His-Thr-Asp-amide (GHTD-am) [].
Q6: Are there studies on the stability of "this compound"-containing peptides under different conditions?
A6: While specific stability studies on the dipeptide itself are limited within the provided research, one study observed that DBI, a neuropeptide containing the "this compound" sequence, undergoes rapid degradation in rat brain tissue post-mortem unless immediately fixed by microwave irradiation. This emphasizes the potential lability of such peptides and the need for appropriate handling and storage [].
Q7: Does the "this compound" sequence itself exhibit catalytic activity?
A7: The "this compound" dipeptide sequence itself is not known to have inherent catalytic activity. Its presence within a larger protein or peptide may contribute to substrate binding or influence the overall conformation of the molecule, impacting the catalytic properties of the entire entity. For example, within the active site of enzymes, the spatial arrangement of amino acid residues, including "Thr" and "Asp," determines substrate specificity and catalytic efficiency.
Q8: Have computational methods been applied to study peptides containing "this compound"?
A8: Yes, computational methods have been used to study these peptides. * Molecular modeling was employed to understand how the Hyp01 peptide, identified through phage display, interacts with poly(phenylene vinylene) (PPV) surfaces. The model showed that the peptide's two Trp residues, properly positioned by a polyproline type II (P(II)) helical conformation, allow for specific binding to hyperbranched PPV [].
Q9: How do modifications to the amino acid sequence around "this compound" affect biological activity?
A9: Modifications within or around the "this compound" motif can significantly impact biological activity: * D-amino acid substitutions: Replacing L-amino acids with their D-isomers within cyclic pentapeptides containing "this compound" influences their ability to form β-turns, which are crucial for biological activity. For example, substituting L-Asp with D-Asp in cyclic pentapeptides inhibited β-turn formation at lower pH [, ]. * N-terminal modifications: In the study involving Crisp-1, a protein crucial for fertilization, researchers synthesized glycopeptide fragments containing the N-terminal sequence "Glp-Asp-Thr-Thr-Asp." Adding an α-O-linked TN antigen to either Thr3 or Thr4 did not significantly alter the peptide's conformation, as observed through CD spectroscopy. This finding suggests that glycosylation at those positions might not disrupt the peptide's biological activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


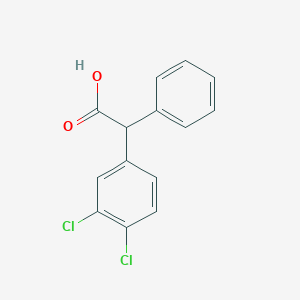

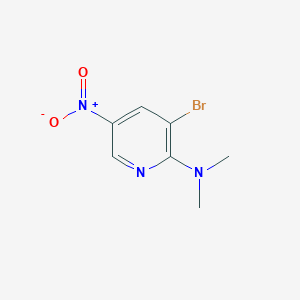
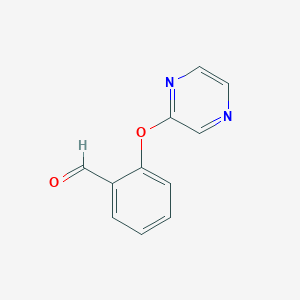
![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)
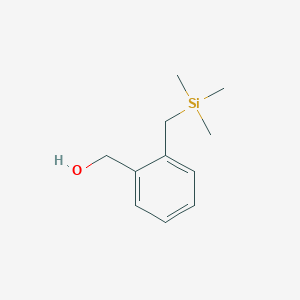


![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
